molecular formula C5H12N2 B095925 2-Methylpropanal methyl hydrazone CAS No. 16713-37-4

2-Methylpropanal methyl hydrazone

Cat. No.: B095925
CAS No.: 16713-37-4
M. Wt: 100.16 g/mol
InChI Key: QLVOGAHIAVPTFB-DAXSKMNVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylpropanal methyl hydrazone is a chemical reagent formed by the condensation of 2-methylpropanal (isobutyraldehyde) with methylhydrazine. This compound falls into the class of hydrazones, which are characterized by a carbon-nitrogen double bond (C=N) and are valuable intermediates in organic synthesis . While specific research data on this compound is limited in the public domain, its structural class suggests several key research applications. Hydrazones are fundamentally important in synthetic chemistry, most notably as intermediates in the Wolff-Kishner reduction, a classic method for the deoxygenation of aldehydes and ketones to their corresponding alkane derivatives . Furthermore, closely related hydrazone derivatives, such as the 2,4-dinitrophenylhydrazone of 2-methylpropanal, are well-established reagents in analytical chemistry for the derivatization, detection, and quantification of carbonyl compounds via techniques like HPLC . The parent aldehyde, 2-methylpropanal, is a significant flavour and fragrance compound, and its derivatives are of interest in studying metabolic pathways in fermented products . This product is strictly for research use only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to consult the scientific literature on analogous hydrazone compounds to inform their specific experimental protocols for this reagent.

Properties

CAS No.

16713-37-4

Molecular Formula

C5H12N2

Molecular Weight

100.16 g/mol

IUPAC Name

N-[(Z)-2-methylpropylideneamino]methanamine

InChI

InChI=1S/C5H12N2/c1-5(2)4-7-6-3/h4-6H,1-3H3/b7-4-

InChI Key

QLVOGAHIAVPTFB-DAXSKMNVSA-N

SMILES

CC(C)C=NNC

Isomeric SMILES

CC(C)/C=N\NC

Canonical SMILES

CC(C)C=NNC

Synonyms

2-Methylpropanal methyl hydrazone

Origin of Product

United States

Scientific Research Applications

Analytical Chemistry

Detection and Quantification of Carbonyl Compounds

  • 2-Methylpropanal methyl hydrazone is used as a reagent for the detection of aldehydes and ketones through the formation of stable hydrazones. This method is particularly useful in environmental monitoring and food safety assessments, where carbonyl compounds are prevalent.

Gas Chromatography Applications

  • The compound can be utilized in gas chromatography (GC) for the separation and analysis of volatile organic compounds (VOCs) in air samples. Its stability under various conditions allows for accurate quantification of carbonyls in complex mixtures .

Biochemistry and Pharmacology

Antimicrobial Activity

  • Research indicates that hydrazone derivatives, including this compound, exhibit significant antibacterial and antifungal properties. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential use in developing new antimicrobial agents.

Antioxidant Properties

  • The compound demonstrates antioxidant activity by scavenging free radicals, which can protect cells from oxidative stress. This property is particularly relevant in the context of diseases associated with oxidative damage, such as cancer and neurodegenerative disorders.

Estrogen Receptor Modulation

  • Some studies suggest that hydrazone derivatives may act as modulators of estrogen receptors, indicating potential applications in hormone-related therapies.

Medical Applications

Clinical Diagnostics

  • This compound is utilized in methods for determining oxidative modifications of proteins, which can serve as biomarkers for various diseases. Its ability to react with carbonyl groups makes it valuable in clinical diagnostics to assess oxidative stress levels.

Synthetic Applications

Hydrazones like this compound are crucial intermediates in organic synthesis. They can undergo various transformations, including:

  • Hydrolysis : Leading to the formation of corresponding carbonyl compounds.
  • Reduction : Converting nitro groups to amino groups, expanding their utility in synthesizing amine derivatives .

Antifungal Activity Study

A study evaluated the antifungal properties of this compound against various pathogenic fungi, demonstrating effective inhibition at certain concentrations.

Cytotoxicity Against Cancer Cell Lines

Research focused on the cytotoxic effects of this compound against HepG2 liver cancer cells indicated significant antiproliferative activity, suggesting its potential as an anticancer agent.

Antioxidant Capacity Assessment

In vitro assays confirmed that this compound could effectively scavenge DPPH radicals, showcasing its potential as a natural antioxidant agent .

Comparison with Similar Compounds

Comparison with Similar Hydrazone Compounds

Table 1: Structural and Functional Comparison
Compound Name Substituents/R-Groups Melting Point (°C) Key Spectral Data (IR/NMR) Applications/Stability Insights
2-Methylpropanal DNPH Aliphatic (2-methylpropyl) + DNPH ~170–185* C=N: 1596–1598 cm⁻¹; NH: δ 11.14–11.20 ppm Analytical aldehyde detection
Acetone DNPH (Compound 6) Aliphatic (methyl) + DNPH 231–274 C=O: 1735–1747 cm⁻¹; C=N: δ 152–159 ppm (¹³C NMR) High thermal stability
Acetophenone DNPH (Compound 12) Aromatic (phenyl) + DNPH 185–186 Aromatic C-H: 3104–2983 cm⁻¹; NH: δ 10.41–10.59 ppm Metabolic stability studies
Benzophenone DNPH (Compound 13) Aromatic (diphenyl) + DNPH 170–171 C=O: 167.74–173.53 ppm (¹³C NMR) Polymer initiators

*Inferred from similar aliphatic hydrazones .

Key Comparison Points :

Structural and Electronic Effects: Aliphatic vs. Aromatic Substituents: Aliphatic hydrazones (e.g., 2-methylpropanal DNPH) exhibit lower melting points (~170–185°C) compared to aromatic derivatives (e.g., acetophenone DNPH: 185–186°C, benzophenone DNPH: 170–171°C) due to weaker intermolecular forces . Electron-Withdrawing Groups: The 2,4-dinitrophenyl (DNPH) group enhances UV-Vis detectability but reduces solubility in polar solvents compared to non-nitro-substituted hydrazones .

Synthetic Methods: All hydrazones are synthesized via acid-catalyzed condensation of carbonyl compounds (aldehydes/ketones) with hydrazines. For DNPH derivatives, reaction yields depend on steric hindrance; bulky substituents (e.g., benzophenone) reduce yields (59% for compound 13 vs. 82% for acetone DNPH) .

Metabolic Stability :

  • Aliphatic hydrazones (e.g., 2-methylpropanal DNPH) are more susceptible to hepatic microsomal oxidation than aromatic derivatives. For example, hydroxylation rates increase when aliphatic chains replace aromatic rings .

Biological and Industrial Applications: Analytical Use: DNPH derivatives (e.g., 2-methylpropanal DNPH) are standard reagents for quantifying aldehydes in environmental and biological samples . Pharmaceutical Potential: Aromatic hydrazones (e.g., acetophenone DNPH) show antibacterial activity against Gram-positive bacteria, while aliphatic variants are less potent .

Table 2: Metabolic Stability Comparison
Compound Type Metabolic Susceptibility Key Finding Reference
Aliphatic Hydrazones High Rapid hydroxylation due to unhindered aliphatic chains
Aromatic Hydrazones Low Steric hindrance from aromatic rings slows biotransformation

Research Findings and Implications

  • Spectroscopic Differentiation : The C=N stretching frequency in IR spectra distinguishes aliphatic (1596–1598 cm⁻¹) and aromatic hydrazones (1590–1600 cm⁻¹), aiding structural elucidation .
  • Thermal Stability: Aromatic hydrazones (e.g., benzophenone DNPH) exhibit higher thermal stability (>200°C) than aliphatic derivatives due to π-π stacking interactions .
  • Environmental Relevance : 2-Methylpropanal DNPH is critical for monitoring aldehydes emitted during seed aging (e.g., methyl acetate and 2-methylpropanal in Pisum sativum) .

Q & A

Q. What computational tools complement experimental hydrazone studies?

  • Methodological Answer: Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) to guide synthetic routes. Molecular docking simulations (e.g., AutoDock Vina) model ligand-enzyme interactions for SAR refinement .

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